molecular formula C11H9F3O B3031198 2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane CAS No. 191591-48-7

2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane

Cat. No.: B3031198
CAS No.: 191591-48-7
M. Wt: 214.18 g/mol
InChI Key: WCHCVYVBILPZQC-UHFFFAOYSA-N
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Description

2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and a vinyloxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane typically involves the reaction of phenylacetylene with trifluoromethyl ketone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the vinyloxirane ring to a diol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products:

    Oxidation: Epoxides or ketones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the vinyloxirane ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify biological targets.

Comparison with Similar Compounds

    2-Phenyl-1-(trifluoromethyl)-1-propene: Similar structure but lacks the epoxide ring.

    2-Phenyl-1-(difluoromethyl)-1-vinyloxirane: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

    2-Phenyl-1-(trifluoromethyl)-1-ethene: Similar structure but lacks the vinyloxirane ring.

Uniqueness: 2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane is unique due to the presence of both the trifluoromethyl group and the vinyloxirane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-ethenyl-3-phenyl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-2-10(11(12,13)14)9(15-10)8-6-4-3-5-7-8/h2-7,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHCVYVBILPZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(C(O1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436020
Record name 2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191591-48-7
Record name 2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1-(trifluoromethyl)-1-vinyloxirane
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Reactant of Route 6
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